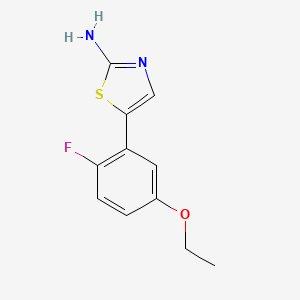
5-(5-Ethoxy-2-fluorophenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Ethoxy-2-fluorophenyl)thiazol-2-amine is a chemical compound with the molecular formula C11H11FN2OS. It is a member of the thiazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Ethoxy-2-fluorophenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 5-ethoxy-2-fluorobenzoyl chloride under alkaline conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Ethoxy-2-fluorophenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-(5-Ethoxy-2-fluorophenyl)thiazol-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(5-Ethoxy-2-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cancer cell proliferation. It achieves this by binding to the active sites of these targets, thereby blocking their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)thiazol-2-amine
- 5-(3-Fluorophenyl)thiazol-2-amine
- 5-(4-Fluorophenyl)thiazol-2-amine
Comparison
5-(5-Ethoxy-2-fluorophenyl)thiazol-2-amine is unique due to the presence of both ethoxy and fluorine substituents on the phenyl ring. This combination enhances its biological activity and selectivity compared to other similar compounds. The ethoxy group increases lipophilicity, which can improve cell membrane permeability, while the fluorine atom enhances binding affinity to molecular targets .
Properties
Molecular Formula |
C11H11FN2OS |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-(5-ethoxy-2-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11FN2OS/c1-2-15-7-3-4-9(12)8(5-7)10-6-14-11(13)16-10/h3-6H,2H2,1H3,(H2,13,14) |
InChI Key |
LDEZYDFZFSPVCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


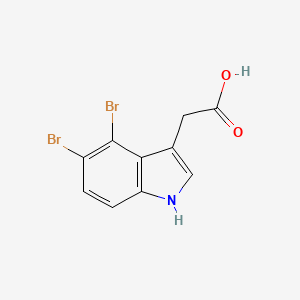
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)
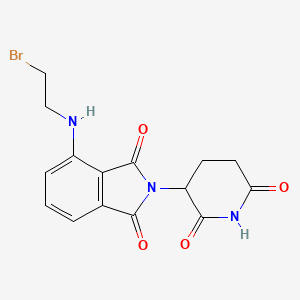

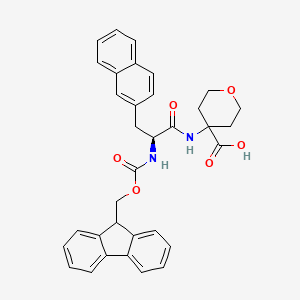
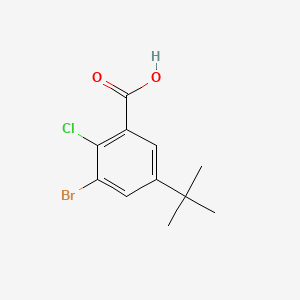

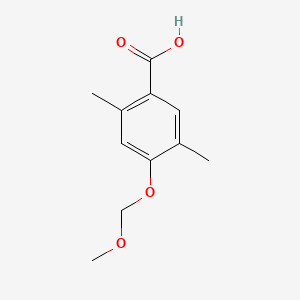
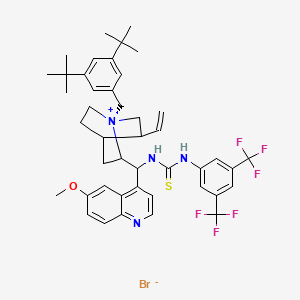
![5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B14771363.png)

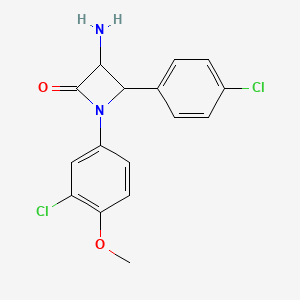
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14771408.png)
